2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride
Overview
Description
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is typically found as a white to off-white crystalline powder and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride typically involves the following steps :
Starting Material: The synthesis begins with 1-methylpyrrolidine-3-ethanol.
Reaction with Hydrochloric Acid: The starting material is dissolved in anhydrous ether or diethyl ether, followed by the addition of excess anhydrous hydrochloric acid.
Crystallization: The product is then filtered and washed with ether to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, indicators, and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride can be compared with other similar compounds, such as :
- 1-Methyl-3-pyrrolidineacetic acid hydrochloride
- (1-methyl-3-pyrrolidinyl)acetic acid hydrochloride
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLSRRMDMDHMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743768 | |
Record name | (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071634-26-8 | |
Record name | (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylpyrrolidin-3-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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